molecular formula C11H8F3NO2 B2587847 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione CAS No. 82169-87-7

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2587847
CAS No.: 82169-87-7
M. Wt: 243.185
InChI Key: WICWMPQLGRMDTD-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1537400-72-8 . It has a molecular weight of 243.19 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,4-diol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-6,16-17H . This provides a detailed representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder and should be stored at temperatures below -10°C .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those similar to 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione, have been studied for their ability to inhibit carbon steel corrosion in acidic environments. These derivatives have shown effectiveness in protecting steel surfaces, adhering to the surface through a chemisorption process, as demonstrated by Zarrouk et al. (2015) in their study using electrochemical, XPS, and DFT analyses (Zarrouk et al., 2015).

Synthesis and Functionalization

The synthesis of pyrrolidine-2,5-dione derivatives, including those structurally similar to this compound, can be achieved through various chemical reactions. These derivatives have been modified through processes like oxidation, alkylation, and allylation to create new compounds with potential applications in different areas of chemistry. This approach is highlighted in the work of Ali et al. (2015) (Ali et al., 2015).

Synthesis of Amino Acids

Derivatives of pyrrolidine-2,5-dione have been utilized in the efficient synthesis of β- and γ-amino acids. These compounds are produced with high yields and purities, indicating the potential for these derivatives in synthesizing important biological molecules. The work of Cal et al. (2012) provides insight into this application (Cal et al., 2012).

Complex Formation and Biological Activity

Pyrrolidine-2,5-dione derivatives have been used to synthesize complexes with metals like Cobalt, Nickel, Copper, and Zinc. These complexes, studied by Vendan et al. (2010), exhibit unique properties and potential biological activity, suggesting their use in various scientific fields (Vendan et al., 2010).

Solubility and Solvent Effect Studies

Understanding the solubility of pyrrolidine-2,5-dione derivatives in various solvents is crucial for their application in different areas of research. Studies like the one conducted by Li et al. (2019) provide valuable data on the solubility of these compounds in a range of solvents, essential for their practical use in scientific research (Li et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICWMPQLGRMDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876647
Record name p-CF3-N-phenylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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